molecular formula C9H8ClN3O2 B13319887 Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B13319887
M. Wt: 225.63 g/mol
InChI Key: IWXPNLTWQCJQKF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)12-9-11-4-3-5-13(6)9/h3-5H,2H2,1H3

InChI Key

IWXPNLTWQCJQKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)Cl

Origin of Product

United States

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